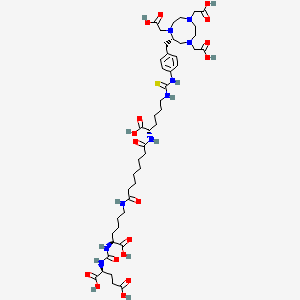![molecular formula C7H4BrCl2N3 B13029604 8-Bromo-3,6-dichloro-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13029604.png)
8-Bromo-3,6-dichloro-2-methylimidazo[1,2-b]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-3,6-dichloro-2-methylimidazo[1,2-b]pyridazine is an organic compound with the molecular formula C7H4BrCl2N3 and a molecular weight of 280.94 g/mol . This compound is part of the imidazo[1,2-b]pyridazine family, which is known for its diverse applications in various fields, including medicinal chemistry and material science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
8-Bromo-3,6-dichloro-2-methylimidazo[1,2-b]pyridazine can be synthesized through the reaction of imidazo[1,2-b]pyridazine with bromine, chlorine, and methyl compounds . The reaction typically involves the following steps:
Chlorination: The addition of chlorine atoms at specific positions on the ring.
Methylation: The incorporation of a methyl group into the structure.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems .
Analyse Des Réactions Chimiques
Types of Reactions
8-Bromo-3,6-dichloro-2-methylimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the bromine and chlorine atoms.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution reagents: Such as sodium hydroxide (NaOH) and various nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Applications De Recherche Scientifique
8-Bromo-3,6-dichloro-2-methylimidazo[1,2-b]pyridazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of agrochemicals
Mécanisme D'action
The mechanism of action of 8-Bromo-3,6-dichloro-2-methylimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in key signaling pathways related to cell growth and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
8-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine: Shares a similar core structure but differs in the position of halogen atoms.
3,6-Dichloro-2-methylimidazo[1,2-b]pyridazine: Lacks the bromine atom, resulting in different chemical properties.
Uniqueness
8-Bromo-3,6-dichloro-2-methylimidazo[1,2-b]pyridazine is unique due to its specific arrangement of bromine, chlorine, and methyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C7H4BrCl2N3 |
|---|---|
Poids moléculaire |
280.93 g/mol |
Nom IUPAC |
8-bromo-3,6-dichloro-2-methylimidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C7H4BrCl2N3/c1-3-6(10)13-7(11-3)4(8)2-5(9)12-13/h2H,1H3 |
Clé InChI |
IPQZQXUOUGQFSB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N2C(=N1)C(=CC(=N2)Cl)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Pyrrolo[1,2-b]pyridazin-6-ylmethanamine](/img/structure/B13029539.png)

![{1-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}methanol](/img/structure/B13029550.png)


![Ethyl 7-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13029575.png)


![3-Methylene-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13029592.png)
![Methyl4-hydroxy-3-methylthieno[3,2-c]pyridine-7-carboxylate](/img/structure/B13029596.png)


